3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable halogenated intermediate.
Diphenyl Groups: These can be introduced through Friedel-Crafts acylation or alkylation reactions using diphenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,4-c]pyrazole Core
Starting Materials: The synthesis begins with a suitable pyrazole derivative and an appropriate pyrrole precursor.
Reaction Conditions: These are typically cyclization reactions that may require catalysts such as Lewis acids (e.g., AlCl₃) and solvents like dichloromethane or toluene.
Temperature and Time: The reactions are usually conducted at elevated temperatures (80-120°C) and may take several hours to complete.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a catalyst (FeCl₃), nucleophiles in polar solvents (water, ethanol).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its specific substitution pattern and fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H16FN3O |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16FN3O/c24-17-13-11-15(12-14-17)20-19-21(26-25-20)23(28)27(18-9-5-2-6-10-18)22(19)16-7-3-1-4-8-16/h1-14,22H,(H,25,26) |
InChI Key |
KUMAQABVUFGWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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